Evidence Item 1: Differential Brain (Y1-Type) Versus Vas Deferens (Y2-Type) Receptor Preference Established in the Original Characterization Study
In the original characterization by Martel et al. (1990), [Tyr-O-Me21]hNPY demonstrated an apparent preference for brain NPY receptor binding sites over the vas deferens NPY receptor, in contrast to native hNPY which shows no such discrimination between these two tissue-level receptor populations [1]. In the same study, modifications at the adjacent Tyr20 position ([D-Tyr20]hNPY and [D-Trp20]hNPY) produced the opposite preference—favoring the vas deferens receptor—confirming that position 21 methylation drives a specific, directional selectivity shift rather than a general loss of affinity [1]. The closely related analogue [Phe21]hNPY exhibited a qualitatively similar brain-preferring profile, indicating that the aromatic hydroxyl group of Tyr21 is a key determinant of peripheral (vas deferens) receptor engagement that can be selectively ablated by O-methylation [1].
| Evidence Dimension | Tissue-level receptor selectivity: apparent preference for brain NPY binding sites vs. vas deferens NPY receptors |
|---|---|
| Target Compound Data | [Tyr-O-Me21]hNPY: demonstrates apparent preference for brain receptor sites (rat brain membrane [3H]NPY binding assay) over vas deferens receptors (electrically stimulated twitch response of rat vas deferens) |
| Comparator Or Baseline | Native hNPY: no apparent discrimination between brain and vas deferens receptor populations; [D-Tyr20]hNPY: opposite preference (favors vas deferens receptor) |
| Quantified Difference | Qualitative difference reported: [Tyr-O-Me21]hNPY exhibits brain-preferring selectivity; native hNPY is non-discriminating; [D-Tyr20]hNPY exhibits vas deferens-preferring selectivity. Exact brain/vas deferens potency ratios were not numerically reported in the primary study. |
| Conditions | Rat brain membrane [3H]NPY competitive binding assay versus electrically stimulated twitch inhibition in isolated rat vas deferens preparation (Martel et al., Mol Pharmacol 1990) |
Why This Matters
This is the foundational evidence that distinguishes (Tyr(Me)21)-NPY from native NPY and establishes its unique tissue-level selectivity fingerprint, making it the appropriate choice when experimental designs require an NPY analogue with altered central-versus-peripheral receptor preference.
- [1] Martel JC, Fournier A, St-Pierre S, Dumont Y, Forest M, Quirion R. Comparative structural requirements of brain neuropeptide Y binding sites and vas deferens neuropeptide Y receptors. Mol Pharmacol. 1990 Oct;38(4):494-502. PMID: 2172766. View Source
